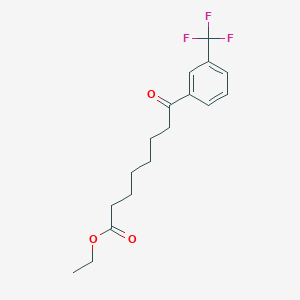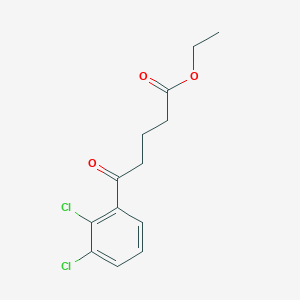
3-(1,3-Dioxolan-2-YL)-4'-trifluoromethylbenzophenone
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Aplicaciones Científicas De Investigación
X-Ray Diffraction and Quantum-Chemical Studies : A study by Korlyukov et al. (2003) examined the molecular structure of a closely related compound, 3-(1,3-dioxolan-2-yl)-4,6-dinitrobenzo[d]isoxazole, using X-ray diffraction. This study contributes to understanding the reactivity of different groups in similar molecular structures.
Polymerization and Material Properties : Okamoto et al. (2007) investigated the polymerization of perfluoro-2-methylene-1,3-dioxolane and its properties. They found that the resulting polymer was insoluble in organic solvents but dissolved at high temperatures, offering potential applications in materials science. This study is significant for understanding the physical properties of polymers derived from similar dioxolane compounds (Okamoto et al., 2007).
Biotransformation in Synthesis : Williams et al. (1990) developed a biotransformation procedure using Pseudomonas putida to synthesize intermediates for creating high-value chemicals from phenyl-1,3-dioxolanes. This research is crucial for understanding the biotechnological applications of similar dioxolane compounds (Williams et al., 1990).
Chemical Synthesis Techniques : Research by Naeimi et al. (2016) presented a method for synthesizing 2-arylbenzoxazoles using a dioxolane derivative. This study highlights innovative approaches to chemical synthesis involving dioxolane structures (Naeimi et al., 2016).
Potential Medical Applications : Brånalt et al. (1996) described the synthesis of 1,3-dioxolan-2-ylnucleosides, exploring their potential as HIV inhibitors. Although they found the compounds inactive against HIV-1, this research is significant for exploring medical applications of dioxolane derivatives (Brånalt et al., 1996).
Propiedades
IUPAC Name |
[3-(1,3-dioxolan-2-yl)phenyl]-[4-(trifluoromethyl)phenyl]methanone |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C17H13F3O3/c18-17(19,20)14-6-4-11(5-7-14)15(21)12-2-1-3-13(10-12)16-22-8-9-23-16/h1-7,10,16H,8-9H2 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
ZOGNYISBTHYRRB-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1COC(O1)C2=CC(=CC=C2)C(=O)C3=CC=C(C=C3)C(F)(F)F |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C17H13F3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID00645076 |
Source


|
| Record name | [3-(1,3-Dioxolan-2-yl)phenyl][4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
322.28 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS RN |
898759-34-7 |
Source


|
| Record name | [3-(1,3-Dioxolan-2-yl)phenyl][4-(trifluoromethyl)phenyl]methanone | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID00645076 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.














